molecular formula C25H33P B1349324 2-(Dicyclohexylphosphino)-2'-methylbiphenyl CAS No. 251320-86-2

2-(Dicyclohexylphosphino)-2'-methylbiphenyl

Cat. No.: B1349324
CAS No.: 251320-86-2
M. Wt: 364.5 g/mol
InChI Key: GPVWUKXZFDHGMZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

MePhos plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical reactions. For instance, MePhos is known to participate in Buchwald-Hartwig cross-coupling reactions and Suzuki-Miyaura coupling reactions . These interactions are essential for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in organic synthesis.

Cellular Effects

MePhos influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific proteins and enzymes, MePhos can modulate the activity of these biomolecules, leading to changes in cellular functions. For example, MePhos can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of MePhos involves its binding interactions with biomolecules. MePhos acts as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. This can result in either the inhibition or activation of these biomolecules. Additionally, MePhos can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MePhos can change over time. The stability and degradation of MePhos are critical factors that influence its long-term effects on cellular function. Studies have shown that MePhos remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to MePhos in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular functions .

Dosage Effects in Animal Models

The effects of MePhos vary with different dosages in animal models. At lower doses, MePhos may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, MePhos can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular functions and overall health of the animal models .

Metabolic Pathways

MePhos is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. By modulating the activity of key enzymes, MePhos can alter the flow of metabolites through different pathways, impacting overall cellular metabolism. These interactions are crucial for understanding the role of MePhos in biochemical processes .

Transport and Distribution

Within cells and tissues, MePhos is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of MePhos in different cellular compartments. Understanding the transport and distribution of MePhos is essential for elucidating its effects on cellular functions and overall health .

Subcellular Localization

The subcellular localization of MePhos is influenced by targeting signals and post-translational modifications. These factors direct MePhos to specific compartments or organelles within the cell, where it exerts its activity. The localization of MePhos can impact its function and interactions with other biomolecules, thereby influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dicyclohexylphosphino)-2'-methylbiphenyl is synthesized through a multi-step process involving the reaction of 2-bromomethylbiphenyl with dicyclohexylphosphine. The reaction typically occurs in the presence of a base such as potassium tert-butoxide and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-2'-methylbiphenyl primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Aryl halides and boronic acids in the presence of a palladium catalyst and a base such as potassium phosphate.

    Negishi Coupling: Aryl halides and organozinc reagents with a palladium catalyst.

    Kumada-Corriu Coupling: Aryl halides and Grignard reagents with a palladium catalyst.

Major Products

The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl

This compound stands out due to its high stability and efficiency in catalysis. The bulky dicyclohexylphosphino group provides excellent steric protection, reducing side reactions and enhancing selectivity. This makes this compound particularly valuable in the synthesis of complex molecules with high functional group tolerance .

Properties

IUPAC Name

dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVWUKXZFDHGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370587
Record name 2-(Dicyclohexylphosphino)-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251320-86-2
Record name 2-(Dicyclohexylphosphino)-2′-methylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251320-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyclohexylphosphino)-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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